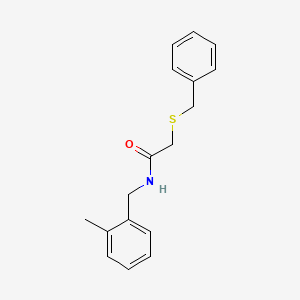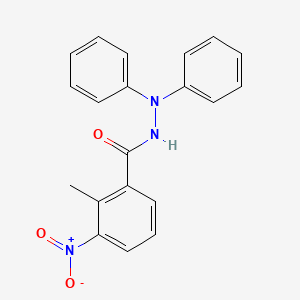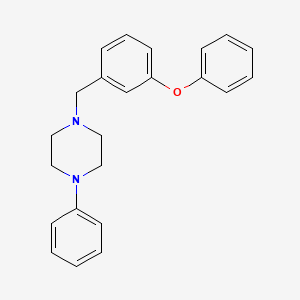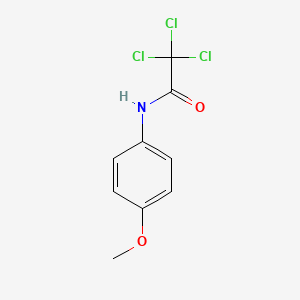![molecular formula C11H10BrN3O B5717596 N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5717596.png)
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide, also known as BIA, is a chemical compound that has been the focus of several scientific studies due to its potential therapeutic applications. BIA is a small molecule that has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated in various experimental models.
Mécanisme D'action
The mechanism of action of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide is not fully understood, but it has been suggested to act through different pathways. For instance, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide can induce cell cycle arrest and apoptosis in cancer cells. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has also been suggested to inhibit the activity of bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication. By inhibiting DNA gyrase, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide can disrupt bacterial growth and replication.
Biochemical and Physiological Effects:
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to have different biochemical and physiological effects depending on the experimental model. For instance, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. Furthermore, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to inhibit the growth of bacterial biofilms, which are communities of bacteria that are resistant to antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has several advantages for lab experiments, including its small size, high purity, and stability. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide can be easily synthesized using different methods, and its purity can be confirmed using various analytical techniques. Furthermore, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to have low toxicity in different experimental models, which makes it a potential candidate for further research. However, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide also has some limitations for lab experiments, including its limited solubility in water and its potential off-target effects. Therefore, further studies are needed to investigate the optimal conditions for the use of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide in different experimental models.
Orientations Futures
There are several future directions for the research of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide, including its potential therapeutic applications in cancer, infectious diseases, and inflammatory diseases. Further studies are needed to investigate the optimal dosage and administration route of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide in different experimental models. Furthermore, the off-target effects of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide need to be investigated to ensure its safety for clinical use. Finally, the development of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide derivatives with improved pharmacological properties can enhance its potential therapeutic applications.
Conclusion:
In conclusion, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide is a small molecule that has been synthesized using different methods, and its potential therapeutic applications have been investigated in various scientific studies. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to have different biochemical and physiological effects depending on the experimental model, and its mechanism of action is not fully understood. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has several advantages for lab experiments, but it also has some limitations that need to be addressed in further studies. Finally, there are several future directions for the research of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide, including its potential therapeutic applications and the development of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide derivatives with improved pharmacological properties.
Méthodes De Synthèse
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide can be synthesized using different methods, including the reaction of 4-(5-bromo-1H-imidazol-4-yl)aniline with acetic anhydride and acetic acid, or the reaction of 4-(5-bromo-1H-imidazol-4-yl)aniline with acetic acid and acetyl chloride. The yield of the synthesis method can vary depending on the reaction conditions, and the purity of the final product can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been investigated for its potential therapeutic applications in various scientific studies. For instance, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential anticancer agent. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has also been studied for its antimicrobial activity against different bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. Furthermore, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to have anti-inflammatory effects, and it has been suggested as a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-7(16)15-9-4-2-8(3-5-9)10-11(12)14-6-13-10/h2-6H,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXLCWMMKBYZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=C(NC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)


![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5717544.png)


![2-[(4-chlorophenyl)thio]-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5717572.png)



![4'-{[(5-methyl-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5717597.png)